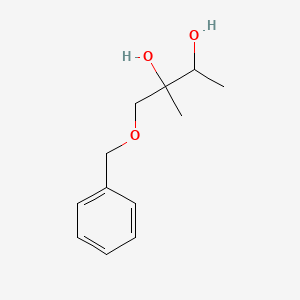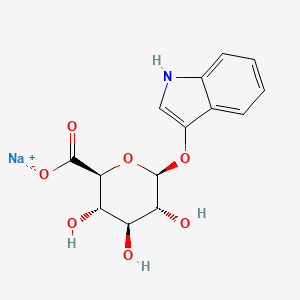
3-Indolyl B-D-glucuronide sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Indolyl B-D-glucuronide sodium salt is a sodium salt form of 3-Indolyl B-D-glucuronide . It is a chemical compound widely used in the biomedical industry for research purposes . It is utilized as a substrate in enzymatic assays to study glucuronidation reactions and drug metabolism .
Molecular Structure Analysis
The molecular formula of 3-Indolyl B-D-glucuronide sodium salt is C14H14NNaO7 . The average mass is 331.253 Da .Chemical Reactions Analysis
3-Indolyl B-D-glucuronide sodium salt is a chromogenic substrate for β-glucuronidase (GUS) gene detection . When it reacts with the GUS enzyme, it generates a blue color at the end of the reaction .Physical And Chemical Properties Analysis
3-Indolyl B-D-glucuronide sodium salt is a white to off-white powder . It is soluble in water at 10mg/ml . It is light sensitive and incompatible with oxidizing agents and heat .科学的研究の応用
“3-INDOLYL B-D-GLUCURONIDE SODIUM SALT”, also known as “3-Indoxyl-beta-D-glucuronic acid sodium salt” or “3-Indolyl B-D-glucuronide sodium salt”, is a chromogenic substrate for β-glucuronidase (GUS) gene detection .
Histochemical GUS Assay
This compound has been used as a component in β-glucuronidase (GUS) assay buffer for histochemical GUS assay . The GUS assay is a common method for detecting the expression of a gene in cells. The compound is added to the assay buffer, and if the GUS gene is present in the sample, it will cleave the compound, resulting in a color change that can be detected visually or with a spectrophotometer.
Monitoring E. coli Contamination
The compound is also used for monitoring E. coli contamination in food (such as meat, dairy products, and shellfish, etc.) and water . E. coli bacteria produce β-glucuronidase, which can cleave the compound, causing a color change. This color change can be used as an indicator of the presence of E. coli in the sample.
Gene Detection
The compound is used as a chromogenic substrate for β-glucuronidase (GUS) gene detection . In this application, the compound is used to confirm GUS expression in samples by X-gluc staining .
Biochemical Reagents
It is also used as a biochemical reagent in various scientific research . As a reagent, it can be used in a variety of biochemical assays and experiments.
Detection of GUS Gene in Transgenic Plants
The compound is often used in plant biology to detect the presence of the GUS gene in transgenic plants . The GUS gene is commonly used as a reporter gene in plants, and the compound serves as a substrate that can be cleaved by the GUS enzyme to produce a blue color. This allows researchers to visually confirm the presence of the GUS gene in plant tissues .
Microbial Testing in Pharmaceutical Industry
It can also be used in microbial testing in the pharmaceutical industry . Similar to its use in detecting E. coli contamination, the compound can be used to test for the presence of other microbes that also produce the β-glucuronidase enzyme .
特性
IUPAC Name |
sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(1H-indol-3-yloxy)oxane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO7.Na/c16-9-10(17)12(13(19)20)22-14(11(9)18)21-8-5-15-7-4-2-1-3-6(7)8;/h1-5,9-12,14-18H,(H,19,20);/q;+1/p-1/t9-,10-,11+,12-,14+;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBEHJKGNQBSGOE-CYRSAHDMSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)OC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14NNaO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium (2S,3S,4S,5R,6S)-6-((1H-indol-3-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylate | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Methyl-1H-pyrazolo[3,4-B]pyrazin-3-OL](/img/structure/B569977.png)
![[[3,3',3''-(Phosphinidyne-κP)tris[benzenesulfonato]](3-)]-Palladate(3-) Sodium](/img/no-structure.png)
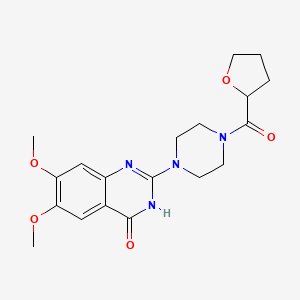
![7-Bromo-3-methylimidazo[1,5-a]pyridine](/img/structure/B569981.png)
![1H-Pyrrolo[2,3-f]quinoline-4,5-diol](/img/structure/B569984.png)
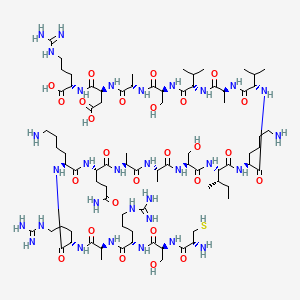
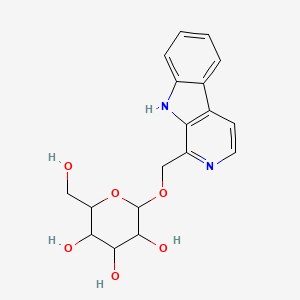
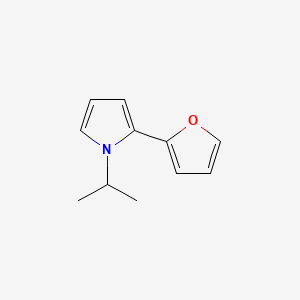
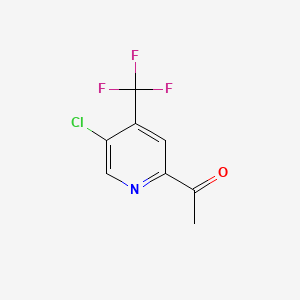
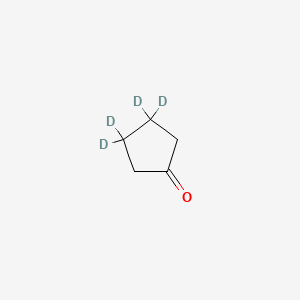
![2H-[1,2,5]Thiadiazino[5,6-a]benzimidazole](/img/structure/B569998.png)
